L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine
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Overview
Description
L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is a peptide compound composed of the amino acids leucine, proline, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification to ensure the peptide’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can affect the histidine residues, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to oxo-histidine, while substitution reactions can yield peptide analogs with altered sequences.
Scientific Research Applications
L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine has several scientific research applications:
Chemistry: Studied for its chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its role in biological processes and interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Used in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various effects. For example, it may inhibit or activate certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): Another peptide with similar amino acid composition but a cyclic structure.
L-Leucyl-L-prolyl-L-histidyl-L-histidine: A shorter peptide with a similar sequence.
Uniqueness
L-Leucyl-L-leucyl-L-prolyl-L-histidyl-L-histidine is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and properties. Its longer chain and specific arrangement of residues may result in different interactions and effects compared to shorter or cyclic peptides.
Properties
CAS No. |
179119-75-6 |
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Molecular Formula |
C29H45N9O6 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C29H45N9O6/c1-16(2)8-20(30)25(39)36-22(9-17(3)4)28(42)38-7-5-6-24(38)27(41)35-21(10-18-12-31-14-33-18)26(40)37-23(29(43)44)11-19-13-32-15-34-19/h12-17,20-24H,5-11,30H2,1-4H3,(H,31,33)(H,32,34)(H,35,41)(H,36,39)(H,37,40)(H,43,44)/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
WPLGSZNSEQILJO-LSBAASHUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
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